molecular formula C7H12N4O2S2 B2360273 1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea CAS No. 26861-52-9

1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2360273
CAS No.: 26861-52-9
M. Wt: 248.32
InChI Key: ACMVXOKQSJCNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 2-methoxyethylamine with 5-(methylthio)-1,3,4-thiadiazole-2-isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound.

In industrial production, the synthesis process may be scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated equipment and continuous flow reactors can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amines or alcohols.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different functional groups onto the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, while reduction of the urea moiety can yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. It can be used in the development of new drugs and therapeutic agents.

    Medicine: Research has indicated that the compound may have potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for further investigation.

    Industry: The compound can be used as a precursor in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases and proteases, by binding to their active sites. This inhibition can disrupt key cellular processes, leading to the suppression of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives, such as:

    1-(2-Hydroxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea: This compound has a hydroxyethyl group instead of a methoxyethyl group, which can affect its solubility and reactivity.

    1-(2-Ethoxyethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea:

    1-(2-Methoxyethyl)-3-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)urea: The presence of a methylsulfonyl group instead of a methylthio group can alter the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S2/c1-13-4-3-8-5(12)9-6-10-11-7(14-2)15-6/h3-4H2,1-2H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMVXOKQSJCNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.